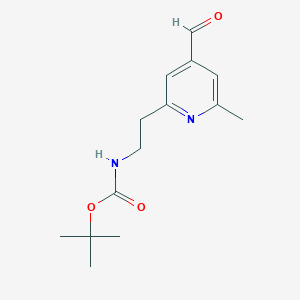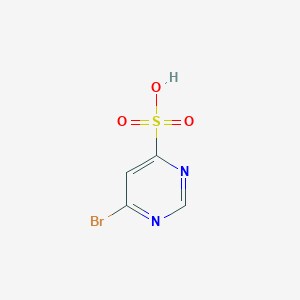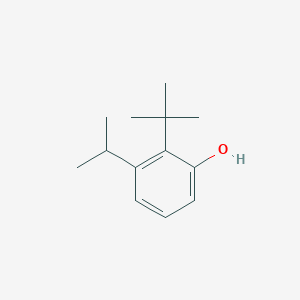
2-Tert-butyl-3-(propan-2-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-3-(propan-2-YL)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and an isopropyl group attached to a benzene ring with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
2-Tert-butyl-3-(propan-2-YL)phenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene . This reaction involves the use of an acid catalyst, such as sulfuric acid, to facilitate the addition of the tert-butyl group to the phenol ring. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale alkylation reactions using specialized reactors and continuous flow processes. The use of high-purity reactants and optimized reaction conditions ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Tert-butyl-3-(propan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
2-Tert-butyl-3-(propan-2-YL)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Tert-butyl-3-(propan-2-YL)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, leading to various effects. The tert-butyl and isopropyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
2-tert-Butylphenol: This compound has a similar structure but lacks the isopropyl group.
4-tert-Butylphenol: Another isomer with the tert-butyl group in a different position on the benzene ring.
2,6-di-tert-Butylphenol: Contains two tert-butyl groups and is used as an antioxidant.
Uniqueness
2-Tert-butyl-3-(propan-2-YL)phenol is unique due to the presence of both tert-butyl and isopropyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C13H20O |
|---|---|
分子量 |
192.30 g/mol |
IUPAC名 |
2-tert-butyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-9(2)10-7-6-8-11(14)12(10)13(3,4)5/h6-9,14H,1-5H3 |
InChIキー |
JWLPJEOMNVPZHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


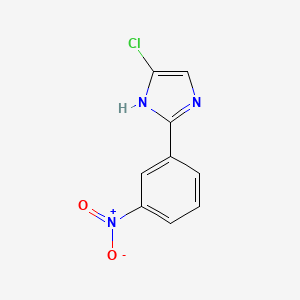
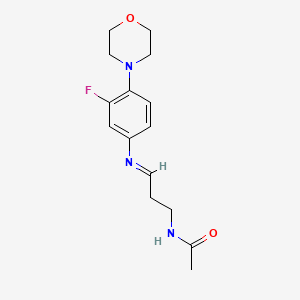

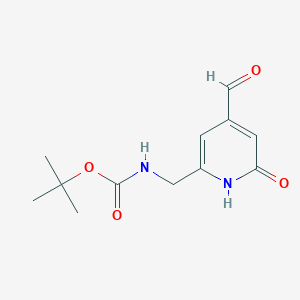
![[1,3]Dioxolo[4,5-B]pyridine-7-carbaldehyde](/img/structure/B14852054.png)
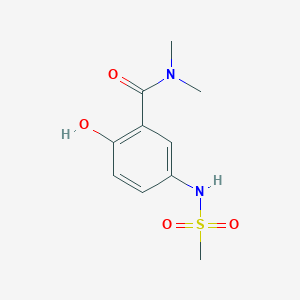
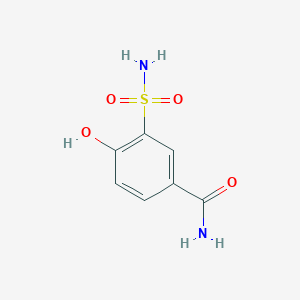



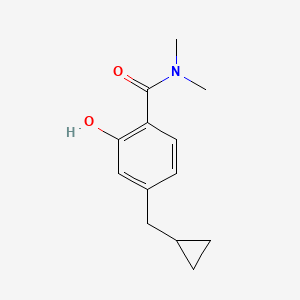
![2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852096.png)
